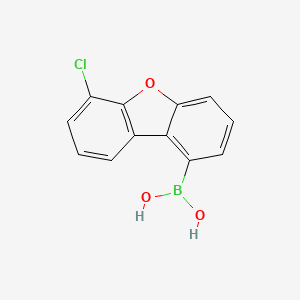
B-(6-Chloro-1-dibenzofuranyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(6-Chloro-1-dibenzofuranyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of chemistry and materials science. This compound is characterized by the presence of a boronic acid group attached to a dibenzofuran ring system, which is further substituted with a chlorine atom at the 6-position. The molecular formula of this compound is C12H8BClO3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Chloro-1-dibenzofuranyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Aryl halide: 6-Chlorodibenzofuran
Organoboron compound: Boronic acid derivative
Catalyst: Palladium(II) acetate or similar palladium complexes
Base: Potassium carbonate or similar bases
Solvent: Tetrahydrofuran (THF) or similar solvents
Temperature: Typically around 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: B-(6-Chloro-1-dibenzofuranyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura coupling: Forms carbon–carbon bonds with aryl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid group to a borane derivative.
Substitution: Substitutes the chlorine atom with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or similar oxidizing agents.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura coupling: Biaryl compounds.
Oxidation: Hydroxylated dibenzofuran derivatives.
Reduction: Borane derivatives.
Substitution: Functionalized dibenzofuran derivatives.
Applications De Recherche Scientifique
B-(6-Chloro-1-dibenzofuranyl)boronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of B-(6-Chloro-1-dibenzofuranyl)boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The key steps in this mechanism include:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Dibenzofuran-4-boronic acid: Another boronic acid derivative with a similar structure but different substitution pattern.
B-(4-Chloro-1-dibenzofuranyl)boronic acid: Similar compound with the chlorine atom at the 4-position.
Uniqueness: B-(6-Chloro-1-dibenzofuranyl)boronic acid is unique due to the specific positioning of the chlorine atom at the 6-position, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can lead to different electronic and steric effects compared to other similar compounds, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C12H8BClO3 |
|---|---|
Poids moléculaire |
246.45 g/mol |
Nom IUPAC |
(6-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-9-5-1-3-7-11-8(13(15)16)4-2-6-10(11)17-12(7)9/h1-6,15-16H |
Clé InChI |
VMMKRPAIEUHFDN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C3=C(C(=CC=C3)Cl)OC2=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















